molecular formula C22H21NO6 B492896 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate CAS No. 724740-87-8

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B492896
CAS No.: 724740-87-8
M. Wt: 395.4g/mol
InChI Key: RZJXHCTYLNASNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core, substituted with a methoxyphenyl group, a methyl group, and a morpholinecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the condensation of an appropriate phenol derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step involves the electrophilic aromatic substitution of the chromen-4-one core with a methoxyphenyl halide in the presence of a Lewis acid catalyst.

    Esterification with morpholinecarboxylic acid: The final step involves the esterification of the chromen-4-one derivative with morpholinecarboxylic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromen-4-one derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound is explored for its potential use in organic electronics and photonics due to its unique electronic properties.

    Biology: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The chromen-4-one core can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The methoxyphenyl group and morpholinecarboxylate ester enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
  • 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate
  • 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl propionate

Uniqueness

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is unique due to the presence of the morpholinecarboxylate ester, which imparts distinct chemical and biological properties. This ester group enhances the compound’s solubility and bioavailability, making it a promising candidate for drug development and other applications.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-14-20(15-3-5-16(26-2)6-4-15)21(24)18-8-7-17(13-19(18)28-14)29-22(25)23-9-11-27-12-10-23/h3-8,13H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJXHCTYLNASNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.